molecular formula C20H21NO4 B2706870 1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-65-2

1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2706870
CAS No.: 853751-65-2
M. Wt: 339.391
InChI Key: PEUTZZDHCSNQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a spiro linkage between a dioxane ring and an indolinone moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves several steps, typically starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . The spirocyclic structure is then formed by reacting the indole derivative with a dioxane precursor in the presence of a suitable catalyst . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and indolinone derivatives.

Scientific Research Applications

1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to selective inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one include other spirocyclic indolinone derivatives and methoxybenzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-[(4-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-5-3-6-17-18(14)21(13-15-7-9-16(23-2)10-8-15)19(22)20(17)24-11-4-12-25-20/h3,5-10H,4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUTZZDHCSNQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=C(C=C4)OC)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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